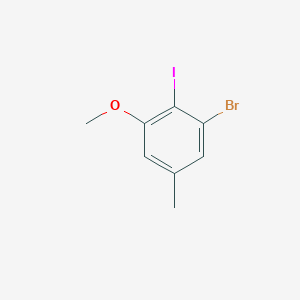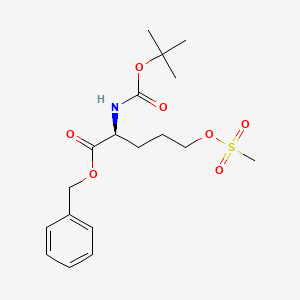
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Benzyl2-((tert-butoxycarbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate is a chiral compound commonly used in organic synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, which is widely utilized to protect amino groups during chemical reactions. The compound also contains a methylsulfonyl group, which can act as a leaving group in various substitution reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl2-((tert-butoxycarbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Ester: The carboxylic acid is esterified using benzyl alcohol and a coupling reagent like dicyclohexylcarbodiimide (DCC).
Introduction of the Methylsulfonyl Group: The hydroxyl group is converted to a methylsulfonyl group using methanesulfonyl chloride and a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. Flow microreactor systems are often employed to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The methylsulfonyl group can be displaced by nucleophiles such as amines or thiols.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed using acids like trifluoroacetic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine).
Deprotection: Acids (e.g., trifluoroacetic acid).
Major Products
Substitution: Formation of new amides or thioethers.
Deprotection: Free amine.
Applications De Recherche Scientifique
(S)-Benzyl2-((tert-butoxycarbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate is used in various fields:
Chemistry: As a building block in the synthesis of complex molecules.
Biology: In the preparation of peptide-based drugs.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and agrochemicals.
Mécanisme D'action
The compound exerts its effects primarily through its functional groups:
tert-Butoxycarbonyl Group: Protects the amino group during reactions, preventing unwanted side reactions.
Methylsulfonyl Group: Acts as a leaving group in substitution reactions, facilitating the formation of new bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: Used for similar purposes in peptide synthesis.
Methylsulfonyl-protected compounds: Utilized in various substitution reactions.
Uniqueness
(S)-Benzyl2-((tert-butoxycarbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate is unique due to its combination of protecting and leaving groups, making it versatile in synthetic applications .
Propriétés
Numéro CAS |
256390-71-3 |
|---|---|
Formule moléculaire |
C18H27NO7S |
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfonyloxypentanoate |
InChI |
InChI=1S/C18H27NO7S/c1-18(2,3)26-17(21)19-15(11-8-12-25-27(4,22)23)16(20)24-13-14-9-6-5-7-10-14/h5-7,9-10,15H,8,11-13H2,1-4H3,(H,19,21)/t15-/m0/s1 |
Clé InChI |
SIMHFLLTELFMJV-HNNXBMFYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CCCOS(=O)(=O)C)C(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCCOS(=O)(=O)C)C(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13084990.png)
![3,4-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13084991.png)
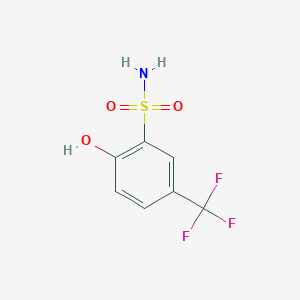

![(1S,4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13085013.png)

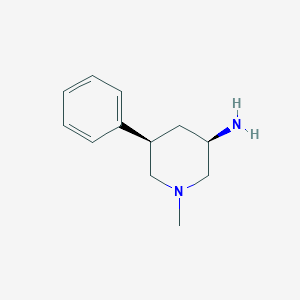
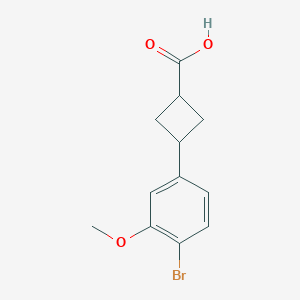
![2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13085032.png)
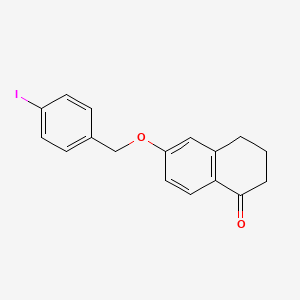
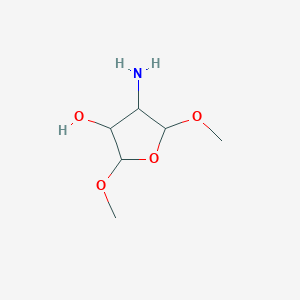
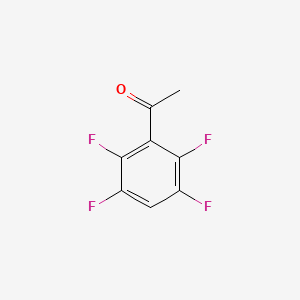
amine](/img/structure/B13085064.png)
